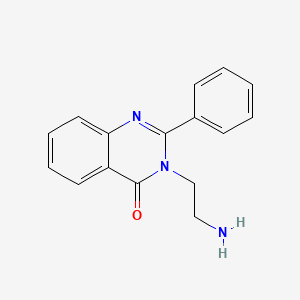

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-2-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTJVLKVOHOPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212008 | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62838-20-4 | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062838204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC354463 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-AMINOETHYL)-2-PHENYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W708FC2UYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Conventional Synthetic Method

A widely used conventional synthetic route involves the following steps:

Step 1: Formation of 2-phenylquinazolin-4(3H)-one

- Anthranilic acid or its derivatives react with benzoyl chloride or isatoic anhydride under reflux conditions in solvents such as ethanol or pyridine.

- This reaction leads to the formation of the quinazolinone core with the 2-phenyl substituent.

Step 2: Introduction of the 3-(2-aminoethyl) group

- The quinazolinone intermediate undergoes reductive amination or nucleophilic substitution with ethylenediamine or related aminoethyl reagents.

- Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are often employed to facilitate hydrogenation and amination steps.

- Solvents: Ethanol, methanol, or pyridine.

- Temperature: Reflux (approximately 80–115°C).

- Catalysts: Pd/C for hydrogenation; bases such as sodium hydroxide may be used for substitution.

- Reaction Time: Typically several hours to overnight.

Microwave-Assisted Synthesis

Recent advancements have demonstrated that microwave irradiation can significantly enhance the synthesis of quinazolinone derivatives, including analogs related to 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE.

- Microwave irradiation reduces reaction time drastically from hours to minutes.

- Yields are improved compared to conventional heating.

- The method is environmentally friendly due to reduced energy consumption and cleaner reaction profiles.

Example from Related Compound Synthesis:

- Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one showed an increase in yield from 79% (conventional reflux for 10 hours) to 87% (microwave irradiation at 800W for 5 minutes).

- This method involves dissolving the precursor in pyridine, reacting with hydrazine hydrate, and applying microwave irradiation to accelerate cyclization and amination steps.

Industrial Production Considerations

Industrial synthesis of this compound typically employs batch or continuous flow reactors optimized for:

- High yield and purity.

- Scalability of the cyclization and amination steps.

- Use of automated purification methods such as crystallization and chromatography.

Environmental and safety considerations have led to the adoption of greener solvents and catalysts where possible.

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Time | Yield (%) | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|---|

| Conventional Reflux | 8–12 hours | 70–80 | Ethanol, Pyridine | 80–115°C | Requires prolonged heating; moderate yield |

| Microwave-Assisted Synthesis | 5–10 minutes | 85–90 | Pyridine | 800W microwave | Rapid, higher yield, energy-efficient |

| Reductive Amination (Pd/C) | Several hours | 75–85 | Methanol, Ethanol | Room temp to reflux | Requires hydrogen atmosphere and catalyst |

| Continuous Flow (Industrial) | Variable (minutes to hours) | >85 | Optimized solvents | Controlled | Scalable, automated purification |

Detailed Reaction Mechanism Insights

- The initial cyclization involves nucleophilic attack of the amino group of anthranilic acid on the acyl chloride or isatoic anhydride, forming the quinazolinone ring.

- The 2-phenyl substituent is introduced via benzoyl chloride or analogous reagents.

- The aminoethyl side chain is attached through reductive amination, where the aldehyde or ketone intermediate reacts with ethylenediamine, followed by catalytic hydrogenation to form the amine.

Summary of Research Findings

- The use of microwave irradiation in quinazolinone synthesis dramatically improves reaction efficiency and yield.

- Conventional methods remain valuable for their simplicity and established protocols but are less time- and energy-efficient.

- Industrial processes focus on optimizing reaction conditions and purification to meet commercial demands.

- The choice of solvent and catalyst significantly influences the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the quinazolinone core.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminoethyl group or the phenyl ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-phenylquinazolin-4(3H)-one, including 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one, exhibit significant antimicrobial properties. A study synthesized various 3-(arylidene-amino)-2-phenylquinazolin-4(3H)-ones and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed enhanced antibacterial activity with the incorporation of specific substituents in the quinazolone system, suggesting that modifications can lead to improved efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Effective | Moderate |

Anticancer Potential

Quinazoline derivatives are recognized for their anticancer properties. A comprehensive review highlighted various quinazolinones, including this compound, demonstrating cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of several quinazoline derivatives, this compound was tested against breast cancer cell lines (MCF-7) and showed promising results with an IC50 value indicating significant growth inhibition .

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis. Recent advancements have shown that it can be synthesized efficiently through environmentally friendly methods. For instance, a study reported a green synthesis pathway for 2-phenylquinazolin-4(3H)-ones, utilizing stable chemicals without toxic oxidizing agents . This approach not only enhances yield but also reduces environmental impact.

Synthesis Overview

The synthesis typically involves:

- Condensation Reaction : Between 2-aminobenzamide and benzaldehyde derivatives.

- Oxidative Coupling : Using oxygen as a green oxidant to facilitate the reaction under mild conditions.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Conventional Synthesis | ~70% | High temperature, toxic reagents |

| Green Synthesis | Up to 84% | Mild temperature, oxygen as oxidant |

Broader Applications in Pharmaceuticals and Cosmetics

Due to its biological activity profile, this compound is being explored for applications in pharmaceuticals beyond antibacterial and anticancer uses. Its potential incorporation into cosmetic formulations is also under investigation, as compounds with similar structures have been shown to possess skin-beneficial properties .

Mechanism of Action

The mechanism of action of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Substituent Effects: Phenyl vs. Aminoethyl vs. Amino: The 2-aminoethyl group in the target compound offers a reactive primary amine for conjugation, unlike the simpler 3-amino group in related derivatives . Halogenation: Chlorine or bromine at position 2 (e.g., 2-chloro-7-methoxyquinazolin-4(3H)-one) introduces electrophilic sites for nucleophilic aromatic substitution, enabling diverse synthetic modifications .

Table 2: Antimicrobial Activity of Select Quinazolinones

Key Findings:

- The aminoethyl group may enhance antimicrobial activity by improving target binding or solubility. For example, 3-amino-2-phenylquinazolin-4(3H)-one shows moderate activity against E. coli and S. aureus , while pyrrolidinyl derivatives exhibit stronger antifungal effects .

- Thioether and thioxo groups (e.g., 3-(pyridin-3-ylmethyl)-2-thioxoquinazolin-4(3H)-one) may reduce potency due to steric hindrance or metabolic instability .

Physicochemical Properties

- Solubility: Aminoethyl and primary amine groups improve water solubility compared to methyl or halogenated derivatives (e.g., 3-benzyl-2-methylquinazolin-4(3H)-one) .

- Melting Points: Bulky substituents (e.g., 3-(4-ethoxyphenyl)) increase melting points (>250°C) due to crystalline packing, while flexible chains (e.g., aminoethyl) lower them .

Biological Activity

3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the potential anticancer effects of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Case Study : In a study evaluating several quinazolinone derivatives, it was found that compounds similar to this compound showed IC50 values in the low micromolar range against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. Specifically, one derivative demonstrated IC50 values of 10 µM against PC3 and 12 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. Compounds related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

- Study Findings : A synthesized derivative with para-chloro substitution exhibited notable antibacterial activity against various bacterial strains, demonstrating potential as a therapeutic agent .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

Antioxidant Activity

The antioxidant capacity of quinazolinone derivatives is another area of interest. The presence of hydroxyl groups significantly enhances the antioxidant activity of these compounds.

- Research Insights : Studies have shown that derivatives with at least one hydroxyl group exhibit superior antioxidant properties. For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one demonstrated enhanced metal-chelating abilities alongside antioxidant activity .

| Compound | Antioxidant Assay | Result |

|---|---|---|

| 2-(2,3-dihydroxyphenyl) | CUPRAC | High Activity |

| Hydroxyl-substituted variant | DPPH | Moderate Activity |

The mechanism by which this compound exerts its biological activities often involves interaction with key enzymes and receptors:

-

Tyrosine Kinase Inhibition : Quinazolinones have been identified as potential inhibitors of multiple tyrosine kinases (e.g., CDK2, HER2, EGFR). Molecular docking studies suggest that these compounds can act as ATP non-competitive inhibitors against certain kinases .

- Example : Compounds similar to this compound showed IC50 values comparable to established inhibitors like imatinib for CDK2.

Q & A

Q. What are the established synthetic routes for 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of anthranilic acid derivatives with substituted amines and carbonyl sources. A common approach involves reacting anthranilic acid with acetic anhydride (or benzoyl chloride for phenyl-substituted derivatives) and a primary amine (e.g., 2-aminoethylamine). For example, substituting benzoyl chloride for acetic anhydride introduces a phenyl group at the 2-position . Yield optimization requires precise control of stoichiometry, temperature (typically 80–120°C), and solvent (e.g., pyridine or dichloromethane). Catalysts like nano-TiO₂ can enhance reaction efficiency .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Key techniques include:

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond lengths, and confirming stereochemistry .

- NMR spectroscopy : H and C NMR identify the aminoethyl side chain (δ ~2.8–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.2–8.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 294.13) .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Staphylococcus aureus or Escherichia coli .

- Antifungal testing : Agar diffusion against Candida albicans .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for the aminoethyl side chain be resolved?

Discrepancies may arise from dynamic processes (e.g., rotational barriers in solution). Strategies include:

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Retrosynthetic analysis : Replace the phenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) substituents to modulate electronic effects .

- Side-chain modification : Substitute the aminoethyl group with bulkier amines (e.g., piperazine) to enhance receptor binding .

- Parallel synthesis : Utilize combinatorial libraries to screen >50 analogs for bioactivity .

Q. How do reaction byproducts (e.g., quinazolin-2,4-diones) form, and how can their formation be minimized?

Byproducts arise from over-oxidation or incomplete cyclization. Mitigation methods:

- Controlled anhydride stoichiometry : Excess acetic anhydride promotes cyclization over dimerization .

- Catalytic additives : Nano-TiO₂ reduces side reactions by accelerating intermediate formation .

- Chromatographic purification : Silica gel chromatography (hexane/ethyl acetate) isolates the target compound .

Q. What computational tools predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets in EGFR or HER2 .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- Pharmacophore modeling (MOE) : Identify critical H-bond donors (aminoethyl) and aromatic features (phenyl group) .

Q. How does the aminoethyl side chain influence solubility and bioavailability?

- LogP calculations : The aminoethyl group reduces logP (increasing hydrophilicity) compared to alkyl analogs .

- Protonation studies : At physiological pH, the amine remains protonated, enhancing aqueous solubility .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to identify metabolic instability .

- Metabolite identification : Incubate with liver microsomes to detect deamination or oxidation products .

- Dose-response modeling : Use Hill plots to reconcile EC₅₀ values across models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.